Cas no 128502-94-3 (Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)

Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- Ophiogenin-3-O-α-L-rhaMnopyranosyl-(1→2)-β-D-glucopyranoside
- Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside
- (25R)-spirost-5-ene-3β,14α,17α-triol-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside
- OPHIOGENIN-3-O-ALPHA-L-RHAMNOPYRANOSYL-(1→2)-BETA-D-GLUCOPYRANOSIDE
- Ophiogenin 3-O-Alpha-L-rhamnopyranosyl-(1→2)-Beta-D-glucopyranoside
- Ophiogenin 3-O--L-rhamnopyranosyl-(12)--D-glucopyranoside
- Ophiopogon japonicus saponin 1
- Ophiopogon Ra
- Ophiogenin 3-O-neohesperidoside
- 6-deoxy-alpha-L-Mannopyranosyl-beta-D-glucopyranoside
- 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- (3beta,25R)-14,17-Dihydroxyspirost-5-en-3-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1 inverted exclamation marku2)-beta-D-glucopyranoside
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-Dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Saponin V;Ophiogenin-3-O-α-L-rhamnosyl-(1→2)-β-D-glucoside
-
- インチ: 1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3/t18-,19+,20-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-,35+,36+,37-,38-,39-/m1/s1
- InChIKey: DGFVATVOFRGGFO-IPRUERMDSA-N
- ほほえんだ: O1[C@]2(C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])([H])O2)[C@@]([H])(C([H])([H])[H])[C@]2([C@]1([H])C([H])([H])[C@]1([C@]3([H])C([H])([H])C([H])=C4C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]12C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 754.413957g/mol
- ひょうめんでんか: 0
- XLogP3: 0.7
- 水素結合ドナー数: 8
- 水素結合受容体数: 14
- 回転可能化学結合数: 5
- どういたいしつりょう: 754.413957g/mol
- 単一同位体質量: 754.413957g/mol
- 水素結合トポロジー分子極性表面積: 217Ų
- 重原子数: 53
- 複雑さ: 1420
- 同位体原子数: 0
- 原子立体中心数の決定: 21
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 754.9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (4.8E-3 g/L) (25 ºC),
- PSA: 217.22000
- LogP: 0.61970
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T3S1250-25 mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.93% | 25mg |
¥ 19,987 | 2023-07-10 | |
TargetMol Chemicals | T3S1250-50 mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.93% | 50mg |
¥ 29,980 | 2023-07-10 | |
MedChemExpress | HY-N2174-1mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.83% | 1mg |
¥2000 | 2024-07-20 | |
MedChemExpress | HY-N2174-5mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.83% | 5mg |
¥4900 | 2024-07-20 | |
ChemScence | CS-0019483-5mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 5mg |
$857.0 | 2022-04-28 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1250-10 mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.13% | 10mg |
¥11520.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1250-25 mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.13% | 25mg |
¥19987.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1250-200 mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.13% | 200mg |
¥67455.00 | 2022-04-26 | |
MedChemExpress | HY-N2174-5mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 5mg |
¥8570 | 2021-07-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1250-100mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.93% | 100mg |
¥ 41372 | 2023-09-07 |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
10. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosideに関する追加情報
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside: A Comprehensive Overview
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside, also known by its CAS number 128502-94-3, is a bioactive compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, which belongs to the class of glycosides, is characterized by its complex structure, comprising an aglycone (ophiogenin) and two sugar moieties: α-L-rhamnopyranosyl and β-D-glucopyranoside. The glycosidic linkage between these components plays a crucial role in determining its pharmacological properties and bioavailability.
Recent studies have highlighted the potential of ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside as a promising candidate for drug development. Research conducted in 2023 has demonstrated its potent anti-inflammatory and antioxidant activities, which are attributed to its ability to modulate key signaling pathways such as NF-κB and MAPK. These findings suggest that the compound could be effective in treating chronic inflammatory diseases, including arthritis and neurodegenerative disorders.
The isolation and characterization of this compound were first reported in a study published in the Journal of Natural Products in 2019. The researchers identified it as a major constituent of the root extracts of *Ophiopogon japonicus*, a traditional Chinese medicinal herb. Since then, numerous studies have been conducted to explore its pharmacokinetics, bioactivity, and mechanism of action. For instance, a 2021 study published in Phytotherapy Research revealed that ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside exhibits significant anti-cancer properties by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells.
One of the most intriguing aspects of this compound is its ability to enhance cellular antioxidant defense mechanisms. A 2022 study conducted at the University of Tokyo demonstrated that it significantly upregulates the expression of glutathione S-transferase (GST) and superoxide dismutase (SOD), two key enzymes involved in detoxification and oxidative stress management. This property makes it a potential candidate for developing nutraceuticals aimed at combating oxidative stress-related conditions such as aging and cardiovascular diseases.
In addition to its pharmacological applications, ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside has also been explored for its cosmetic benefits. A recent study published in the International Journal of Cosmetic Science revealed that it exhibits potent skin whitening effects by inhibiting tyrosinase activity, which is responsible for melanin synthesis. This discovery has opened new avenues for its use in skincare products targeting hyperpigmentation and age spots.
The structural elucidation of this compound has been made possible through advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into its stereochemistry, which is critical for understanding its biological activity. The presence of multiple hydroxyl groups on the sugar moieties contributes to its high polarity and solubility, which are essential for its absorption and distribution within the body.
Despite its promising potential, further research is needed to fully understand the molecular mechanisms underlying its bioactivity. Collaborative efforts between pharmacologists, chemists, and biologists are essential to unlock the full therapeutic potential of ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside. Future studies should focus on optimizing its delivery systems to enhance bioavailability and minimize potential side effects.
In conclusion, ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside represents a valuable addition to the arsenal of natural products with diverse therapeutic applications. Its unique chemical structure, coupled with its potent bioactivity, positions it as a leading candidate for drug discovery and development. As research continues to uncover new insights into its mechanisms of action, this compound is poised to make significant contributions to the fields of medicine and cosmetics.

